molecular formula C15H12N2O6 B6274882 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid CAS No. 2703768-04-9

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid

Cat. No.: B6274882
CAS No.: 2703768-04-9
M. Wt: 316.26 g/mol
InChI Key: UUKZKKOHDFZNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalimide (isoindole-1,3-dione) core substituted at the 4-position with a methylene-linked acetic acid group and at the 2-position with a 2,6-dioxopiperidin-3-yl moiety. The dioxopiperidine ring is critical for binding cereblon (CRBN), a component of the E3 ubiquitin ligase complex, making this molecule a key building block in proteolysis-targeting chimera (PROTAC) design . Its acetic acid group serves as a versatile handle for conjugation to target protein ligands via amide or ester linkages, enabling precise control over PROTAC topology .

Properties

CAS No.

2703768-04-9

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetic acid

InChI

InChI=1S/C15H12N2O6/c18-10-5-4-9(13(21)16-10)17-14(22)8-3-1-2-7(6-11(19)20)12(8)15(17)23/h1-3,9H,4-6H2,(H,19,20)(H,16,18,21)

InChI Key

UUKZKKOHDFZNEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CC(=O)O

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid is a derivative of isoindoline and piperidine that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and data tables.

The compound can be characterized by its molecular formula C15H13N3O5C_{15}H_{13}N_{3}O_{5} and a molecular weight of approximately 315.28 g/mol. Its structure features a dioxopiperidine moiety linked to an isoindoline scaffold, which is significant for its biological interactions.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits notable biological activity:

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the most significant biological activities of the compound is its ability to inhibit IDO, an enzyme implicated in cancer progression and immune evasion. In vitro studies demonstrated that certain derivatives based on the core structure of this compound effectively suppressed IDO activity.

Table 1: IDO Inhibition Activity

Compound No.IDO IC50 (µM)
5a>100
5b4.1 ± 0.9
5c31.62 ± 1.6
5d>100
6a>100

The compound 5b showed promising inhibitory activity with an IC50 value of 4.1 µM , indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects

The compound has been reported to reduce levels of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in systemic inflammation. This suggests its potential utility in treating inflammatory diseases .

The mechanism by which the compound exerts its effects is believed to involve modulation of immune responses through the inhibition of specific enzymes like IDO and TNF-α. This dual action could enhance its therapeutic efficacy in conditions such as cancer and autoimmune diseases.

Case Studies

Several case studies have explored the pharmacological effects of compounds related to This compound :

  • Study on Cancer Cell Lines : A study involving HeLa cell lines demonstrated that derivatives of this compound significantly reduced cell viability in a dose-dependent manner, supporting its role as a potential anticancer agent.
  • Inflammation Models : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers, suggesting its effectiveness in managing inflammatory responses.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound can reduce levels of Tumor Necrosis Factor-alpha (TNFα), a cytokine involved in systemic inflammation. The patent US20020183360A1 describes how substituted phthalimides and isoindolines can be used therapeutically to manage conditions associated with excessive TNFα production, such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound has shown promise in cancer research as a potential therapeutic agent due to its ability to modulate immune responses and inhibit tumor growth. Studies have suggested that compounds similar to this one may interfere with cancer cell signaling pathways, making them candidates for further investigation in oncology .

Neuroprotective Effects

Some studies have suggested that the structural components of this compound may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The dioxopiperidine structure is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system applications .

Case Studies and Research Findings

Study FocusFindings
Anti-inflammatory Activity Demonstrated significant reduction in TNFα levels in animal models of inflammation .
Cancer Therapeutics In vitro studies showed inhibition of tumor cell proliferation; further studies are ongoing .
Neuroprotection Preliminary results indicate potential protective effects against neurotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic Acid

  • Structural Difference : The acetic acid is linked via an ether (oxy) group instead of a methylene bridge .
  • Impact: Reduced acidity compared to the methylene-linked analog due to electron-donating oxygen. Used in PROTACs targeting BRD4 and other oncoproteins, demonstrating comparable CRBN-binding affinity but altered degradation kinetics .

(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine (Thalidomide-NH-CH2-COOH)

  • Structural Difference: The acetic acid is replaced with glycine (aminoethyl carboxylic acid) .
  • Impact :
    • Introduces a secondary amine, enabling additional hydrogen-bonding interactions.
    • Predicted pKa of ~3.92 for the carboxylic acid group, similar to the target compound .
    • Demonstrated efficacy in degrading BET family proteins, with improved cellular permeability in some cancer models .

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic Acid

  • Structural Difference: The phthalimide core is replaced with a benzo[de]isoquinoline system .
  • Reduced synthetic yield (61% in reported syntheses) compared to phthalimide analogs .

N-(6-Aminohexylbiguanide)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

  • Structural Difference : The acetic acid is functionalized as an amide with a biguanide-containing alkyl chain .
  • Impact :
    • Biguanide group introduces positive charge at physiological pH, improving solubility in polar solvents.
    • Demonstrated potent anti-proliferative activity in pancreatic cancer cells (IC50 = 0.8 μM) due to dual targeting of CRBN and mitochondrial complexes .

Physicochemical and Functional Comparison Table

Compound Core Structure Linker Type Molecular Weight Predicted pKa Key Applications
2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetic acid Phthalimide Methylene 331.28 3.92 PROTACs, CRBN ligands
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl)oxy)acetic acid Phthalimide Ether 347.28 ~4.2 BRD4 degraders
(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl)glycine Phthalimide Aminoethyl 331.28 3.92 BET protein degraders
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl)oxy)acetic acid Benzo[de]isoquinoline Ether 373.32 ~4.1 Kinase-targeted PROTACs

Q & A

Q. What are the optimized synthetic routes for 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetic acid?

Methodological Answer: Synthesis of this compound can be adapted from analogous isoindole and dioxopiperidine derivatives. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation between dioxopiperidine and isoindole precursors (as seen in ).
  • Cyclization and purification : Reflux in acetic acid followed by recrystallization from DMF/acetic acid mixtures ensures high-purity crystalline products ().

Q. Table 1: Synthetic Method Comparison

ParameterMethod A ()Method B ()
ReagentsAcetic acid, sodium acetateEDC, HOBt, DMF
Reaction Time3–5 hours (reflux)Overnight (40°C)
PurificationRecrystallization (DMF/AcOH)Liquid-liquid extraction, drying
Yield*Not reportedNot reported
*Yields for analogous reactions range from 60–85% in literature.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in deuterated DMSO to confirm structural integrity, focusing on dioxopiperidine protons (δ 2.5–3.5 ppm) and isoindole carbonyl signals (δ 165–175 ppm) ().
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 343.2).

Q. How can computational methods optimize the synthesis and stability of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization ().
  • Solvent Optimization : Machine learning algorithms (e.g., ICReDD’s workflow) can predict ideal solvent systems (e.g., DMF/water ratios) to maximize yield ().
  • Polymorph Prediction : Molecular dynamics simulations (e.g., using AMBER) guide crystallization conditions to favor thermodynamically stable forms.

Q. How to resolve discrepancies in reaction yields under varying catalytic conditions?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design (e.g., 2k^k factorial) to test variables like temperature, catalyst loading, and solvent polarity ().
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, acetic acid concentration in reflux conditions may dominate yield variability ().
  • Controlled Replicates : Conduct triplicate runs under optimized parameters to reduce stochastic errors.

Q. What strategies are effective for controlling polymorphic forms during synthesis?

Methodological Answer:

  • Crystallization Screening : Test solvent/antisolvent systems (e.g., ethanol/water) under controlled cooling rates to isolate specific polymorphs ().
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions (e.g., Form I: mp 215°C; Form II: mp 228°C).
  • X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from single-crystal structures to confirm polymorph identity.

Q. Table 2: Polymorph Characterization Techniques

TechniqueApplicationKey Parameters
XRDCrystal structure determination2θ range: 5–50°, Cu-Kα radiation
DSCThermal stability analysisHeating rate: 10°C/min
FT-IRHydrogen bonding network analysisSpectral range: 400–4000 cm1^{-1}

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with substitutions on the isoindole ring (e.g., halogenation, methyl groups) to assess electronic effects ().
  • Biological Assays : Test derivatives in vitro (e.g., kinase inhibition assays) and correlate activity with LogP values calculated via HPLC retention times.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cereblon in immunomodulatory drug studies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.